molecular formula C11H14N4OS B12792398 6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl- CAS No. 60060-31-3

6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-

Cat. No.: B12792398
CAS No.: 60060-31-3
M. Wt: 250.32 g/mol
InChI Key: OGVABPIXIPLXAY-UHFFFAOYSA-N
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Description

The compound 6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl- is a fused heterocyclic system combining a 1,2,4-triazole ring with a benzothiadiazine scaffold. Key structural features include a dihydrobenzothiadiazinone core, a fused triazole ring, and three methyl substituents at positions 3, 7, and 6. The methyl groups likely enhance lipophilicity and influence steric interactions, while the fused triazole-thiadiazine system may confer unique electronic properties.

Properties

CAS No.

60060-31-3

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

3,7,7-trimethyl-8,9a-dihydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazin-9-one

InChI

InChI=1S/C11H14N4OS/c1-6-12-13-10-15(6)14-7-4-11(2,3)5-8(16)9(7)17-10/h9H,4-5H2,1-3H3

InChI Key

OGVABPIXIPLXAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C3CC(CC(=O)C3S2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzothiadiazine Moiety: This step may involve the reaction of a suitable amine with a sulfonamide derivative.

    Fusion of the Rings: The final step involves the fusion of the triazole and benzothiadiazine rings, which can be facilitated by heating or using a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.

    Purification Techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of sulfoxides or sulfones.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Fused Systems

2.1.1. Triazolo-Pyridazines and Tetrazolo-Pyridazines Compounds such as 6-hydrazino-1,2,4-triazolo[4,3-b]pyridazine and 6-hydrazinotetrazolo[1,5-b]pyridazine () share a fused triazole-pyridazine framework. Unlike the target compound’s benzothiadiazine core, these analogs feature a pyridazine ring, which alters electronic distribution and reactivity. The hydrazino substituent in these derivatives enhances nucleophilic character, enabling diverse functionalization .

2.1.2. Triazolo-Triazepinones The 7,9-diallyl-6-methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-one () incorporates a seven-membered triazepinone ring fused to a triazole. This contrasts with the six-membered benzothiadiazinone in the target compound.

2.1.3. Triazole-Thiadiazole Derivatives describes the synthesis of a triazole-thiadiazole hybrid (Compound 9b) via condensation of 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole with a thiadiazole hydrazone. While lacking the benzothiadiazinone core, this compound demonstrates the synthetic utility of triazole-thiadiazole systems, achieving 69% yield under reflux conditions in 2-propanol. Its phenyl and methyl substituents highlight the role of aromatic and alkyl groups in modulating solubility and crystallinity .

Key Observations :

  • The target compound’s synthesis may require multi-step cyclization, given the complexity of its fused rings.
  • Crystallographic data for triazolo-triazepinones () emphasize the importance of substituents in dictating solid-state packing .
Physicochemical and Electronic Properties
  • Lipophilicity : The 3,7,7-trimethyl substituents in the target compound likely increase logP compared to unsubstituted analogs, enhancing membrane permeability.
  • Solubility : Polar solvents like DMF (used in for recrystallization) may be required for purification due to the hydrophobic methyl groups .
  • Spectroscopic Identification : IR spectroscopy and melting point analysis are standard for triazole-containing compounds (e.g., ), but X-ray crystallography () provides definitive structural confirmation .
Reactivity and Functionalization
  • Triazole Reactivity : The 1,2,4-triazole ring in the target compound may undergo electrophilic substitution or coordination with metal ions, similar to triazolo-pyridazines ().
  • Thiadiazinone Core: The benzothiadiazinone moiety could participate in ring-opening reactions or serve as a hydrogen-bond acceptor, influencing biological activity or material properties.

Biological Activity

6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl- is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole and benzothiadiazine moiety. Its molecular formula is C13H14N4SC_{13}H_{14}N_4S, and it has a molecular weight of approximately 270.34 g/mol. The presence of the triazole ring contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of the triazole-benzothiadiazine structure exhibit significant anticancer activity. For instance:

  • Mechanism : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that a related compound inhibited the PI3K/Akt signaling pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis .

Antimicrobial Effects

The compound also shows promising antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains revealed that it inhibits growth at micromolar concentrations.
  • Mechanism : The antimicrobial effect is attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

The biological activities of 6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one are mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes implicated in cancer and microbial growth.
  • Signal Pathway Modulation : It modulates key signaling pathways such as MAPK and NF-kB that are essential for cell survival and proliferation.

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Cancer Cell Lines

A study conducted on various cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation focusing on its antimicrobial properties, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those typically required for conventional antibiotics .

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